Cas no 1862389-04-5 (5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine)

5-Bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine is a fluorinated triazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a bromo-substituted triazole core coupled with a 4-fluorobutyl side chain, offering unique reactivity for further functionalization. The presence of both bromine and fluorine substituents enhances its utility as a versatile intermediate in cross-coupling reactions and bioisosteric replacements. This compound may exhibit improved metabolic stability and binding affinity in target interactions due to the fluorine moiety. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. High purity and consistent synthesis protocols ensure reliability for research applications.
5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine structure
1862389-04-5 structure
商品名:5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
CAS番号:1862389-04-5
MF:C6H10BrFN4
メガワット:237.072803020477
CID:6491839
PubChem ID:165473431

5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

    • 1862389-04-5
    • EN300-1107709
    • 5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
    • インチ: 1S/C6H10BrFN4/c7-5-10-6(9)11-12(5)4-2-1-3-8/h1-4H2,(H2,9,11)
    • InChIKey: UMOQNIWONKSTIV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=NC(N)=NN1CCCCF

計算された属性

  • せいみつぶんしりょう: 236.00729g/mol
  • どういたいしつりょう: 236.00729g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 56.7Ų

5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1107709-5g
5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
1862389-04-5 95%
5g
$3894.0 2023-10-27
Enamine
EN300-1107709-1g
5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
1862389-04-5 95%
1g
$1343.0 2023-10-27
Enamine
EN300-1107709-1.0g
5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
1862389-04-5
1g
$1701.0 2023-06-10
Enamine
EN300-1107709-0.25g
5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
1862389-04-5 95%
0.25g
$1235.0 2023-10-27
Enamine
EN300-1107709-2.5g
5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
1862389-04-5 95%
2.5g
$2631.0 2023-10-27
Enamine
EN300-1107709-10g
5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
1862389-04-5 95%
10g
$5774.0 2023-10-27
Enamine
EN300-1107709-0.1g
5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
1862389-04-5 95%
0.1g
$1183.0 2023-10-27
Enamine
EN300-1107709-10.0g
5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
1862389-04-5
10g
$7312.0 2023-06-10
Enamine
EN300-1107709-0.05g
5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
1862389-04-5 95%
0.05g
$1129.0 2023-10-27
Enamine
EN300-1107709-0.5g
5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine
1862389-04-5 95%
0.5g
$1289.0 2023-10-27

5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine 関連文献

5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amineに関する追加情報

Introduction to 5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine (CAS No. 1862389-04-5)

5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine, identified by its CAS number 1862389-04-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both bromo and fluoro substituents in its molecular framework enhances its potential as a versatile intermediate in drug discovery and material science applications.

The molecular structure of 5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine consists of a triazole ring substituted with a bromine atom at the 5-position and a 4-fluorobutyl group at the 1-position. The nitrogen-rich triazole core is highly reactive, making it a valuable scaffold for further functionalization. This reactivity has been exploited in various synthetic pathways to develop novel bioactive molecules.

In recent years, the pharmaceutical industry has shown increasing interest in derivatives of triazole compounds due to their demonstrated efficacy in treating a wide range of diseases. The bromo and fluoro substituents are particularly significant because they can modulate the pharmacokinetic properties of the compound, including its solubility, metabolic stability, and binding affinity to biological targets. These features make 5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of antiviral and anticancer agents. The triazole ring is a well-known pharmacophore in drug development, with several FDA-approved drugs incorporating this moiety. For instance, studies have shown that triazole derivatives can interfere with viral replication by inhibiting key enzymes involved in the life cycle of pathogens. Similarly, in oncology research, triazole compounds have been explored for their ability to disrupt cancer cell proliferation by targeting specific signaling pathways.

The fluoro substituent in 5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine adds an additional layer of complexity to its biological activity. Fluorinated compounds are frequently incorporated into drugs due to their ability to enhance metabolic stability and binding affinity. For example, fluoroalkyl groups can improve the bioavailability of therapeutic agents by reducing their susceptibility to enzymatic degradation. This property has been leveraged in the development of fluorinated antiviral drugs that exhibit prolonged half-lives and increased efficacy.

Recent advances in computational chemistry have also highlighted the importance of 5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine as a building block for drug design. Molecular modeling studies have demonstrated that this compound can be modified to target specific receptors or enzymes with high selectivity. Such targeted modifications are crucial for minimizing side effects and improving therapeutic outcomes. Researchers are exploring various synthetic strategies to introduce additional functional groups into the triazole core while maintaining its inherent reactivity and bioactivity.

The synthesis of 5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromo and fluoro substituents necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and reduce environmental impact. These innovations are essential for scaling up production while adhering to regulatory standards.

In conclusion, 5-bromo-1-(4-fluorobutyl)-1H-1,2,4-triazol-3-amine (CAS No. 1862389-04-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its role as an intermediate in drug development underscores the importance of heterocyclic compounds in modern medicine. As research continues to uncover new therapeutic uses for this compound, it is likely to play an increasingly vital role in addressing global health challenges.

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